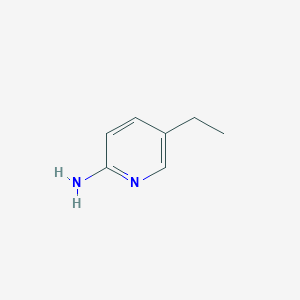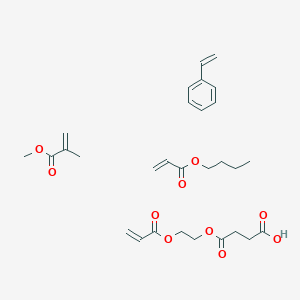
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene are all organic chemicals that have been widely used in scientific research. These chemicals have unique properties that make them useful in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene varies depending on their specific chemical properties and applications. For example, butyl prop-2-enoate can undergo polymerization reactions to form various polymers, while methyl 2-methylprop-2-enoate can be copolymerized with other monomers to form copolymers with unique properties. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid can be converted to various compounds, such as 4-oxo-4-(2-prop-2-enoyloxyethyl)butanoic acid, which can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Styrene can undergo polymerization reactions to form various polymers, such as polystyrene, which has unique properties such as high thermal stability and chemical resistance.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene also vary depending on their specific chemical properties and applications. For example, butyl prop-2-enoate and methyl 2-methylprop-2-enoate are generally considered safe for use in various applications, although they may cause skin irritation or respiratory problems if inhaled. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. Styrene has been shown to have toxic effects on the liver and kidneys, and has been classified as a possible human carcinogen by the International Agency for Research on Cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene have various advantages and limitations for use in lab experiments. For example, butyl prop-2-enoate and methyl 2-methylprop-2-enoate are relatively easy to synthesize and can be used as monomers in the synthesis of various polymers. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has potential applications in the treatment of Alzheimer's disease, although more research is needed to fully understand its mechanism of action and potential side effects. Styrene has unique properties such as high thermal stability and chemical resistance, although it has been shown to have toxic effects on the liver and kidneys.
Zukünftige Richtungen
There are many future directions for research on butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene. For example, more research is needed on the synthesis and properties of various polymers that can be synthesized using these chemicals. Additionally, more research is needed on the potential applications of 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid in the treatment of Alzheimer's disease, as well as the potential side effects of this compound. Finally, more research is needed on the potential health effects of styrene, and ways to mitigate these effects in various applications.
Synthesemethoden
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene can be synthesized using various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of an acid chloride with an aromatic compound in the presence of a Lewis acid catalyst. Another method is the Grignard reaction, which involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound. These chemicals can also be synthesized using other methods, such as the Wittig reaction and the Heck reaction.
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene have been widely used in scientific research. For example, butyl prop-2-enoate has been used as a monomer in the synthesis of various polymers, such as polybutyl acrylate and poly(methyl methacrylate). Methyl 2-methylprop-2-enoate has been used as a monomer in the synthesis of poly(methyl methacrylate-co-methyl 2-methylprop-2-enoate), which has potential applications in drug delivery and tissue engineering. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has been used as a precursor in the synthesis of various compounds, such as 4-oxo-4-(2-prop-2-enoyloxyethyl)butanoic acid, which has potential applications in the treatment of Alzheimer's disease. Styrene has been used as a monomer in the synthesis of various polymers, such as polystyrene, which has potential applications in packaging and insulation materials.
Eigenschaften
CAS-Nummer |
103885-38-7 |
|---|---|
Produktname |
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene |
Molekularformel |
C29H40O10 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene |
InChI |
InChI=1S/C9H12O6.C8H8.C7H12O2.C5H8O2/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2H,1,3-6H2,(H,10,11);2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChI-Schlüssel |
HQLLXURLXYVVCB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCOC(=O)CCC(=O)O |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCOC(=O)CCC(=O)O |
Synonyme |
Butanedioic acid, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester, polymer with butyl 2-propenoate, ethenylbenzene and methyl 2-methyl-2-propenoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
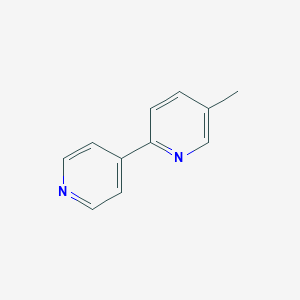
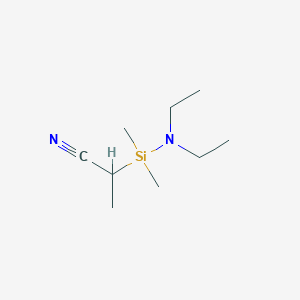
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

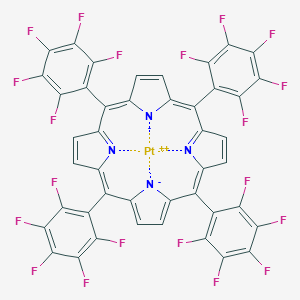
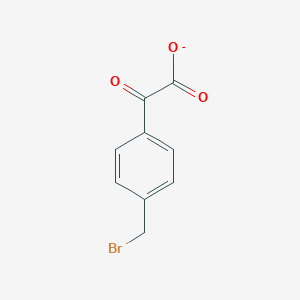
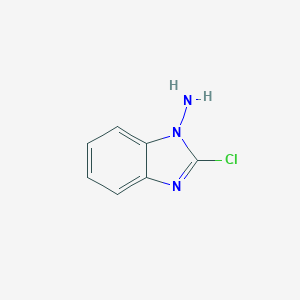
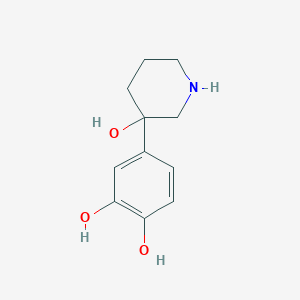

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
